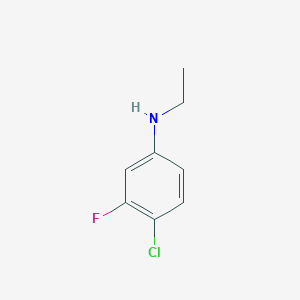

4-chloro-N-ethyl-3-fluoroaniline

Description

Significance of Aniline (B41778) Scaffolds in Synthetic Organic Chemistry

The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a fundamental building block in synthetic organic chemistry. Its importance stems from its versatile reactivity and its prevalence in a wide range of biologically active compounds and materials. The amino group can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution, allowing for a diverse array of chemical transformations. This versatility has established anilines as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. ossila.comgoogle.com In medicinal chemistry, the aniline motif is present in numerous drugs, where it often plays a key role in binding to biological targets like enzymes or receptors. ossila.com

The Role of Halogenation (Chlorine and Fluorine) in Modulating Chemical Properties and Reactivity for Synthetic Purposes

The introduction of halogen atoms, such as chlorine and fluorine, onto an aniline ring profoundly influences the molecule's physicochemical properties and reactivity. This process, known as halogenation, is a powerful tool for fine-tuning a molecule's characteristics for specific synthetic purposes.

Electronic Effects : Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring and the basicity of the amino group. However, they also possess lone pairs of electrons that can be donated into the ring through a resonance effect (+M effect). This dual influence modifies the reactivity of the aniline in electrophilic substitution reactions, often directing incoming electrophiles to specific positions.

Lipophilicity and Binding : Halogenation typically increases the lipophilicity (fat-solubility) of a molecule, which can be crucial for its ability to cross biological membranes. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to biological targets, potentially enhancing its potency and selectivity. ossila.com

Metabolic Stability : The presence of halogens, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug molecule.

The specific combination and position of different halogens, like chlorine and fluorine in the target compound, allow for nuanced control over these properties.

Overview of 4-Chloro-N-ethyl-3-fluoroaniline within the Context of Functionalized Aniline Chemistry

This compound is a dihalogenated, N-alkylated aniline derivative. Its structure is characterized by an aniline core substituted with a chlorine atom at the 4-position, a fluorine atom at the 3-position, and an ethyl group on the nitrogen atom. This specific arrangement of functional groups places it firmly within the class of highly functionalized anilines, designed for use as a specialized building block in multi-step syntheses.

Each substituent contributes distinct properties:

The 4-chloro and 3-fluoro groups provide the electronic modulation and potential for halogen bonding previously described. Their positions influence the regioselectivity of further reactions on the aromatic ring.

The N-ethyl group increases the steric bulk around the nitrogen atom compared to a primary amine. This can influence the compound's nucleophilicity and the conformational preferences of molecules derived from it. It also further increases its lipophilicity.

The synthesis of such a molecule typically involves a multi-step sequence, potentially starting from a related nitrobenzene (B124822) compound, like 4-chloro-N-ethyl-3-nitroaniline, which is then reduced to form the aniline. nih.gov

Table 1: Physicochemical Properties of this compound and a Related Precursor

| Property | This compound | 4-chloro-N-ethyl-3-nitroaniline (Precursor) |

| Molecular Formula | C₈H₉ClFN | C₈H₉ClN₂O₂ |

| Molecular Weight | 173.62 g/mol | 200.62 g/mol |

| CAS Number | 1157625-95-0 | 1157074-03-7 |

| Predicted XLogP3 | Data not available | 2.6 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 3 |

Data sourced from chemical supplier catalogs and public chemical databases. nih.govbldpharm.comaaronchem.comchemicalbook.com Predicted properties are computationally generated.

Scope and Objectives of Academic Inquiry into the Compound's Chemical Behavior and Utility

While extensive, peer-reviewed studies on this compound are not widely available in public literature, the scope of academic inquiry into such a compound can be clearly defined. The primary objective would be to characterize its potential as a synthetic intermediate for creating novel, high-value molecules, particularly in the fields of medicinal and materials chemistry.

Key areas of investigation would include:

Synthetic Accessibility : Developing efficient and scalable synthetic routes to produce the compound in high purity. This could involve exploring various reduction methods for the corresponding nitro-precursor or direct N-alkylation of 4-chloro-3-fluoroaniline (B146274). ossila.com

Reactivity Profiling : Systematically studying its reactivity in a range of common organic reactions. This includes electrophilic aromatic substitutions, metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), and reactions involving the N-ethylamino group. ossila.com

Application as a Building Block : Utilizing this compound in the synthesis of target molecules with potential biological activity, such as kinase inhibitors, antiviral agents, or other pharmaceutical scaffolds where halogenated anilines are known to be beneficial. ossila.com

Physicochemical Characterization : Detailed experimental determination of its physical and chemical properties, including spectroscopic data (NMR, IR, MS), melting point, and solubility, to create a comprehensive profile for future synthetic applications.

The ultimate goal of such research would be to establish this compound as a valuable tool in the synthetic chemist's toolbox, enabling the construction of new molecular architectures with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-ethyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPQNEFGYHVHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro N Ethyl 3 Fluoroaniline and Analogous Structures

Established Synthetic Routes for Substituted Fluoroanilines

The synthesis of the 4-chloro-3-fluoroaniline (B146274) core is a critical first step. This can be achieved through several classical and contemporary methods, including nitration-reduction sequences, direct halogenation, and amination of aryl halides.

Classical Nitration-Reduction Approaches to Halogenated Anilines

A cornerstone of aromatic chemistry, the nitration-reduction pathway, is a widely used method for introducing an amino group to a benzene (B151609) ring. youtube.comchemistrysteps.com This two-step process begins with the electrophilic nitration of a suitable halogenated benzene derivative, followed by the reduction of the resulting nitro group to an amine. youtube.comjove.com

The synthesis of 4-chloro-3-fluoroaniline can commence from 1,2-dichloro-3-fluorobenzene or a related halogenated precursor. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.com The conditions for nitration, such as temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and minimize the formation of unwanted isomers. google.comgoogle.com For instance, the nitration of monochlorobenzene typically yields a mixture of ortho- and para-isomers, with a smaller amount of the meta-isomer. google.com

Once the nitro-substituted precursor is obtained, the nitro group is reduced to an amine. A variety of reducing agents can be employed for this transformation. jove.com Classical methods include the use of metals such as iron, zinc, or tin in the presence of an acid like hydrochloric acid. youtube.com More modern and often milder conditions involve catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel. youtube.comjove.comgoogle.com For example, 3-chloro-4-fluoronitrobenzene (B104753) can be reduced to 3-chloro-4-fluoroaniline (B193440) via a hydrogenation reaction using a 1% Pt/C catalyst. google.com This method is reported to have a high conversion rate, yield, and selectivity. google.com

A patent describes a method for preparing p-fluoroaniline and its derivatives in a single step from p-halonitrobenzenes by reacting them with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. google.com

Halogenation Strategies on Anilines and Nitrobenzenes

Direct halogenation of anilines or their precursors is another viable route. Aniline (B41778) itself is highly activated towards electrophilic substitution, and its direct halogenation, for instance with bromine water, readily leads to polysubstitution, yielding 2,4,6-tribromoaniline. byjus.com To control the regioselectivity and achieve monosubstitution, the reactivity of the amino group is often moderated by converting it into an amide, such as an acetanilide. The acetyl group's steric hindrance and electronic effects direct the incoming halogen to the para position. chemistrysteps.com

In the context of synthesizing 4-chloro-3-fluoroaniline, a plausible strategy would involve the chlorination of a pre-existing fluoroaniline (B8554772) or the fluorination of a chloroaniline. However, direct fluorination can be challenging due to the high reactivity of fluorine. Therefore, alternative fluorinating agents are often employed.

Halogenation can also be performed on nitrobenzene (B124822) derivatives. For example, the halogenation of nitrobenzene requires more forcing conditions, such as higher temperatures, due to the deactivating nature of the nitro group. chemistrysteps.com The nitro group is a meta-director, which would not be ideal for achieving the desired 4-chloro-3-fluoro substitution pattern from a simple nitrobenzene. Therefore, starting with a di-substituted benzene derivative is often necessary to direct the incoming halogen to the correct position.

Amination Reactions for Aryl Halides

The direct introduction of an amino group onto an aryl halide, known as amination, is a powerful tool in the synthesis of anilines. While traditionally challenging due to the inertness of aryl halides towards nucleophilic substitution, significant advancements have been made, particularly with the development of metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example and can be used to form a C-N bond between an aryl halide and an amine. researchgate.net This methodology could be applied to synthesize 4-chloro-3-fluoroaniline from a dihalogenated precursor like 1,4-dichloro-2-fluorobenzene by reacting it with an ammonia (B1221849) surrogate. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions. researchgate.netnih.gov

In some cases, amination can be achieved without a metal catalyst by using a polar organic solvent like N-methylpyrrolidone, which facilitates the reaction between an aryl halide and an aminating agent. google.com However, these reactions often require high temperatures and pressures.

Synthesis of the N-Ethyl Moiety: Alkylation and Amidification Strategies

Once the 4-chloro-3-fluoroaniline core is synthesized, the final step is the introduction of the ethyl group onto the nitrogen atom. This can be accomplished through direct N-alkylation or reductive amination.

Direct N-Alkylation Protocols

Direct N-alkylation involves the reaction of the aniline with an ethylating agent, such as ethyl halide (e.g., ethyl iodide or ethyl bromide) or dimethyl sulfate. A significant challenge in this approach is controlling the degree of alkylation, as the primary amine can be further alkylated to form a tertiary amine and even a quaternary ammonium (B1175870) salt.

To achieve selective mono-N-alkylation, reaction conditions must be carefully optimized. This includes the choice of solvent, temperature, and the stoichiometry of the reactants. Using the aniline as the limiting reagent can sometimes favor monoalkylation. The use of ionic liquids as solvents has been shown to improve the selectivity of N-alkylation of anilines. Another strategy involves the use of less reactive alkylating agents or the presence of a base to neutralize the acid formed during the reaction.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Notes |

| Aniline | Alkyl, allyl, or benzyl (B1604629) halides | - | Ionic Liquids | N-monoalkyl-substituted anilines | Good selectivity for monoalkylation. |

| Aniline | Alcohols | Ferric perchlorate (B79767) on SiO₂ | - | N-alkylated amines | Efficient and selective method. researchgate.net |

| Aniline | 4-hydroxybutan-2-one | NH₄Br | Hexane (B92381) | N-alkylated aniline | Visible-light induced, metal-free. nih.gov |

Reductive Amination Techniques

Reductive amination is a versatile and widely used method for the N-alkylation of amines. organic-chemistry.org This one-pot procedure involves the reaction of an amine with a carbonyl compound, in this case, acetaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding ethyl amine.

A variety of reducing agents can be employed in reductive amination, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. organic-chemistry.org Sodium triacetoxyborohydride is a particularly mild and selective reagent for this transformation. organic-chemistry.org Catalytic hydrogenation can also be used for the reduction step.

A one-pot reductive mono-N-alkylation of aniline and its derivatives using various aldehydes has been demonstrated with a Pd/C catalyst in an aqueous 2-propanol solvent system, using ammonium formate (B1220265) as an in-situ hydrogen donor. acs.orgacs.org This method is reported to proceed smoothly and selectively with excellent yields at room temperature. acs.orgacs.org Another robust method for the selective reductive N-alkylation of aromatic amines utilizes functionalized acetals with TFA/Et₃SiH as the reagent combination, offering excellent yields at room temperature. nih.gov

| Amine | Carbonyl Compound/Acetal | Reducing Agent/Catalyst | Solvent | Product | Yield |

| Aniline | Acetaldehyde | Pd/C, Ammonium formate | 2-propanol/water | N-ethylaniline | Excellent. acs.orgacs.org |

| Aromatic Amines | Functionalized Acetals | TFA/Et₃SiH | - | Unsymmetrically substituted ethylenediamines | Excellent. nih.gov |

| Primary/Secondary Amines | Aldehydes/Ketones | α-picoline-borane, AcOH | MeOH, H₂O, or neat | Alkylated Amines | Good to Excellent. organic-chemistry.org |

Green Chemistry Approaches in N-Ethyl Aniline Synthesis

The principles of green chemistry are increasingly influencing the synthesis of N-ethyl aniline derivatives, aiming to reduce environmental impact by minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources. Traditional N-alkylation methods often involve toxic reagents and harsh conditions, prompting the development of more sustainable alternatives. jocpr.com

A notable green approach involves the reductive amination of anilines using aldehydes in environmentally benign solvent systems. For instance, the synthesis of N-ethyl-2,6-diethyl aniline has been achieved using a Pd/C catalyst in an aqueous 2-propanol solvent, with ammonium formate as an in situ hydrogen donor. jocpr.com This method proceeds smoothly at room temperature, offering high selectivity and excellent yields while avoiding toxic reagents. jocpr.com Another strategy involves the direct one-pot synthesis of N-ethylaniline from nitrobenzene and ethanol, showcasing a streamlined process that reduces waste. google.com

Modern Catalytic Approaches to Synthesizing Halogenated Anilines

The synthesis of halogenated anilines, key building blocks in pharmaceuticals and agrochemicals, has been revolutionized by modern catalytic methods. rsc.orgnih.gov These approaches offer superior control over regioselectivity, which is often a significant challenge in classical electrophilic aromatic substitution reactions on electron-rich aniline rings. nih.govnih.gov

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool. nih.gov For example, Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline derivatives have been developed, overcoming the inherent ortho- and para-selectivity. nih.govresearchgate.net This allows for the direct synthesis of complex, multi-halogenated anilines that are valuable in drug discovery. nih.gov Another innovative method involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. Subsequent treatment with thionyl halides (SOBr₂ or SOCl₂) facilitates selective para-bromination or ortho-chlorination, respectively, providing practical access to specific halogenated aniline isomers. nih.gov

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination) for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine is highly effective for synthesizing aryl amines, including complex structures like 4-chloro-N-ethyl-3-fluoroaniline. rsc.orgwikipedia.org The reaction's utility is significant, as it largely replaces harsher, traditional methods and offers broad substrate scope and functional group tolerance. wikipedia.org

The synthesis of this compound can be envisioned via the Buchwald-Hartwig coupling of ethylamine (B1201723) with a dihalogenated benzene derivative, such as 1-bromo-4-chloro-3-fluorobenzene or 1,4-dichloro-2-fluorobenzene. The choice of catalyst system, comprising a palladium precursor and a specialized phosphine (B1218219) ligand, is critical for achieving high yields. libretexts.orgacs.org Ligands like BINAP (diphenylphosphinobinaphthyl) and sterically hindered phosphines have been instrumental in advancing the reaction's scope to include a wide variety of amines and aryl halides under milder conditions. wikipedia.orglibretexts.org The reaction is typically performed in the presence of a base, such as sodium tert-butoxide (NaOtBu), in an aprotic solvent like toluene. youtube.com

The table below illustrates representative conditions for Buchwald-Hartwig amination reactions, showcasing the versatility of different catalyst systems in forming C-N bonds with various aniline derivatives.

| Aryl Halide | Amine | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Primary Aniline | BrettPhos Pd G3 / BrettPhos | NaOtBu | Vegetable Oil | 94-99 | acs.org |

| Aryl Chloride | Primary Aniline | tBuXPhos Pd G3 / tBuXPhos | NaOtBu | Vegetable Oil | 97-99 | acs.org |

| Bromobenzene | Hexylamine | CuI / Choline Chloride | K₃PO₄ | Glycerol | - | youtube.com |

| Immobilized 2-chloroarene | Primary Amine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | High Purity | nih.gov |

C-H Functionalization Strategies in Aromatic Amine Synthesis

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex aromatic amines. thieme-connect.comacs.org This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond on the aromatic ring into a C-N or other bond. researchgate.net For aniline derivatives, this method presents unique challenges and opportunities regarding site-selectivity. nih.gov

Transition-metal-catalyzed C-H activation, often guided by a directing group, can steer the functionalization to a specific position that might be inaccessible through conventional electrophilic substitution. researchgate.netresearchgate.net While many methods focus on ortho-functionalization, significant progress has been made in achieving distal (meta and para) C-H functionalization. researchgate.net For instance, palladium catalysis using specific ligands or directing groups has enabled the unprecedented meta-C-H halogenation and arylation of aniline derivatives, overriding the intrinsic electronic bias of the amine group. nih.govresearchgate.net

These strategies are conceptually applicable to the synthesis of precursors for this compound. For example, a C-H functionalization approach could be used to introduce the chloro or fluoro substituent at a specific position on an N-ethylaniline ring. The development of these methods continues to be a major focus, promising more efficient and versatile routes to highly substituted anilines. thieme-connect.comacs.org

The following table summarizes different approaches to the C-H functionalization of amines, highlighting the diversity of methods available.

| Functionalization Type | Strategy | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| α-C–H Arylation | Deprotonation / Cross-Coupling | Strong Base / Pd Catalyst | Requires N-protection (e.g., N-Boc) | nih.gov |

| meta-C–H Bromination | Directing Group-Free C-H Activation | Pd(II) / N-bromophthalimide | Overcomes inherent ortho/para selectivity | nih.govresearchgate.net |

| α-C–H Functionalization | Intermolecular Hydride Transfer | Hydride Acceptor / Organolithium | Protecting group-free method for cyclic amines | nih.gov |

| Primary α-tertiary Amine Synthesis | Quinone-Mediated Oxidation | Quinone / Nucleophile | In situ generation of a reactive ketimine intermediate | nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates

Common methods for purifying aniline intermediates include:

Distillation: Vacuum distillation is frequently used to purify liquid anilines, as it allows for distillation at lower temperatures, preventing thermal decomposition. lookchem.comprepchem.com For reactions conducted in aqueous media, steam distillation can be an effective first step to separate the aniline from non-volatile impurities and reaction salts. prepchem.comyoutube.com

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from byproducts and unreacted starting materials, especially for solid or high-boiling liquid compounds. jocpr.com The choice of eluent (solvent system) is optimized to achieve effective separation.

Crystallization/Recrystallization: This technique is highly effective for purifying solid aniline derivatives or their salts. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. lookchem.com For anilines, purification can also proceed via the formation of a salt (e.g., hydrochloride or oxalate), which is recrystallized and then neutralized with a base to regenerate the pure aniline. lookchem.com

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture, often by adjusting the pH. The aniline can be extracted from an aqueous solution into an organic solvent after basification. youtube.com

For instance, in a typical workup after a synthesis, the reaction mixture might be filtered to remove a solid catalyst (like Pd/C), and the solvent evaporated. jocpr.com The resulting crude product could then be purified by distillation under reduced pressure or by column chromatography to yield the pure halogenated aniline intermediate. jocpr.comlookchem.com

Chemical Reactivity and Reaction Mechanisms of 4 Chloro N Ethyl 3 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of aromatic chemistry, proceeding typically through an addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov For SNAr to occur, the aromatic ring must be sufficiently electron-deficient, a condition often met by the presence of strong electron-withdrawing groups. nih.govyoutube.com

In 4-chloro-N-ethyl-3-fluoroaniline, the aromatic ring is substituted with two halogen atoms, both potential leaving groups in an SNAr reaction. The regioselectivity of nucleophilic attack is primarily determined by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho or para to the leaving group are most effective at this stabilization. nih.govyoutube.com

In this specific molecule, the fluorine atom is at position 3 and the chlorine atom at position 4. A nucleophile could potentially attack the carbon bearing the chlorine (C4) or the carbon bearing the fluorine (C3). The N-ethylamino group at position 1 is a strong electron-donating group, which generally disfavors SNAr reactions by increasing the electron density of the ring. However, the inductive effects of the halogen substituents still render the ring susceptible to attack under certain conditions.

Studies on related haloanilines provide insights into the likely regioselectivity. For instance, in dihalogenated anilines, the position of nucleophilic attack is influenced by the relative electron-withdrawing strengths of the halogens and their positions relative to activating or deactivating groups. mdpi.comresearchgate.net

The nature of the halogen atom itself plays a crucial role in SNAr reactions. Fluorine, being the most electronegative halogen, has a strong inductive electron-withdrawing effect, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.comvt.edu This effect is most pronounced when the fluorine is ortho or para to the reaction center. vt.edu Conversely, the C-F bond is significantly stronger than the C-Cl bond, which can make fluorine a poorer leaving group in some instances.

Comparative studies on fluoro- and chloroarenes have shown that C-F bonds can exhibit much higher reactivity in nucleophilic substitution than C-Cl bonds, especially when promoted by a base like KOH in DMSO. mdpi.comresearchgate.net This suggests that under specific conditions, nucleophilic attack might preferentially occur at the fluorine-substituted position.

The N-ethyl group, being an electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions. libretexts.org This generally deactivates the ring towards nucleophilic attack. However, its influence on the regioselectivity of SNAr is complex. While it electronically disfavors the reaction, its presence can influence the stability of intermediates and transition states.

In the context of SNAr, the primary role of the N-ethylamino group is often to direct the position of electrophilic, not nucleophilic, attack. However, its electronic and steric properties can indirectly influence which halogen is a better leaving group. The steric hindrance provided by the N-ethyl group is minimal for the para-positioned chlorine but could be slightly more significant for the meta-positioned fluorine, although this effect is likely to be small.

Electrophilic Aromatic Substitution Reactions

In contrast to SNAr, electrophilic aromatic substitution (EAS) is favored by electron-donating groups on the aromatic ring. masterorganicchemistry.com The N-ethylamino group in this compound is a strong activating group and will dominate the directing effects in EAS reactions.

The N-ethylamino group is a powerful ortho-, para-director. libretexts.org This is due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. libretexts.org The ethyl group attached to the nitrogen slightly enhances this electron-donating ability through induction. libretexts.org

The halogen substituents (chloro and fluoro) are deactivating groups due to their inductive electron-withdrawing effect. libretexts.org However, they are also ortho-, para-directors because their lone pairs can be donated to the ring to stabilize the arenium ion intermediate. libretexts.org

In this compound, there is a competition between the directing effects of the N-ethylamino group and the two halogens. The powerful activating and directing effect of the N-ethylamino group will be the dominant factor. Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to the N-ethylamino group. The para position is already occupied by the chlorine atom. This leaves the two ortho positions (C2 and C6) as the most likely sites for electrophilic attack.

The fluorine atom is at C3 and the chlorine atom is at C4. The N-ethylamino group is at C1. The positions ortho to the amino group are C2 and C6. The position para is C4 (blocked by Cl). Therefore, electrophilic substitution is expected to occur predominantly at C2 and C6.

Halogenation: In a reaction with an electrophilic halogenating agent (e.g., Br₂/FeBr₃ or Cl₂/FeCl₃), the bromine or chlorine atom would be directed to the positions ortho to the N-ethylamino group (C2 and C6). The relative yields at these two positions would depend on steric factors. The C6 position is sterically unhindered, while the C2 position is flanked by the N-ethylamino group and the fluorine atom. Therefore, substitution at C6 would likely be favored.

Nitration: Nitration (using a mixture of nitric acid and sulfuric acid) is another classic electrophilic aromatic substitution reaction. masterorganicchemistry.com The nitronium ion (NO₂⁺) is a strong electrophile that will be directed by the N-ethylamino group to the ortho positions. Similar to halogenation, the major product would be expected to be the one where the nitro group is introduced at the C6 position to minimize steric hindrance. It is important to note that the strongly acidic conditions of nitration can protonate the amino group, forming an anilinium ion. The -NH(Et)₂⁺ group is a meta-director and a strong deactivator. libretexts.org To avoid this, the amino group is often protected by acetylation before nitration. libretexts.org

The following table summarizes the expected major products of electrophilic substitution on this compound:

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 6-bromo-4-chloro-N-ethyl-3-fluoroaniline |

| Chlorination | Cl₂ / FeCl₃ | 4,6-dichloro-N-ethyl-3-fluoroaniline |

| Nitration | HNO₃ / H₂SO₄ (with protection) | 4-chloro-N-ethyl-3-fluoro-6-nitroaniline |

Oxidation and Reduction Pathways of the Aniline (B41778) Moiety

The aniline moiety is susceptible to both oxidation and reduction reactions, which can target the nitrogen atom, the aromatic ring, or substituents.

The presence of electron-withdrawing groups like chlorine and fluorine generally increases the oxidation potential, making the compound more difficult to oxidize compared to unsubstituted aniline. Conversely, the electron-donating N-ethyl group would slightly lower this potential. Computational studies on various substituted anilines have shown a strong correlation between the one-electron oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO). umn.edu Neutral aniline molecules typically feature pyramidalized nitrogen atoms, which become planar upon oxidation to the radical cation, enhancing lone pair conjugation with the aromatic ring. umn.edu

Table 1: Influence of Substituents on the Aqueous One-Electron Oxidation Potentials of Anilines This table presents data for related compounds to illustrate the expected effects on this compound.

| Compound | Substituent Effects | Expected Impact on Oxidation Potential |

| Aniline | Baseline | - |

| Chloroaniline | Electron-withdrawing (Inductive) | Increase |

| Fluoroaniline (B8554772) | Strongly Electron-withdrawing (Inductive) | Significant Increase |

| N-ethylaniline | Electron-donating (Inductive/Hyperconjugation) | Decrease |

Data extrapolated from principles discussed in existing literature. umn.eduumn.edu

Control over the electrode potential can allow for selective reactions. For instance, in electrochemical halogenation, lower potentials generate halogen radicals (X•) leading to monohalogenation, whereas higher potentials can generate halogen cations (X+), resulting in dihalogenated products. acs.org

Catalytic Hydrogenation: Catalytic hydrogenation of the aniline aromatic ring is a challenging process requiring harsh conditions. Typically, catalysts like platinum on carbon (Pt/C), palladium on carbon (Pd/C), or rhodium are used under high pressure and temperature. youtube.com For this compound, this reaction would yield N-ethyl-4-chloro-3-fluorocyclohexylamine. However, this process risks side reactions such as dehalogenation (removal of chlorine or fluorine), which can reduce the selectivity and yield of the desired product.

Nitro Group Reduction Methodologies: The most common and practical synthesis route to aromatic amines like this compound involves the reduction of the corresponding nitroaromatic compound. The precursor, 4-chloro-N-ethyl-3-fluoro-1-nitrobenzene, would be reduced to form the target aniline. A variety of methods are available for this transformation. organic-chemistry.org

Metal-Acid Systems: Historically, reagents like tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) were used. A widely used modern method employs stannous chloride (SnCl2), which effectively reduces the nitro group under mild conditions that preserve sensitive functional groups like halogens and benzyl (B1604629) ethers. semanticscholar.org

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine, cyclohexene, or triethylsilane, in the presence of a catalyst like Pd/C. organic-chemistry.org It offers a safer alternative to using high-pressure hydrogen gas.

Direct Catalytic Hydrogenation: This is a clean and efficient industrial method, involving the use of H2 gas with catalysts like Pd/C, PtO2 (Adam's catalyst), or Raney Nickel. frontiersin.orgmt.com Careful control of reaction conditions is crucial to prevent the reduction of other functional groups. The process can be risky due to the formation of unstable hydroxylamine (B1172632) intermediates that may decompose exothermically. mt.com

Table 2: Common Methodologies for Nitro Group Reduction

| Method | Reagents/Catalyst | Key Features |

| Metal-Acid Reduction | Fe/HCl or SnCl2/HCl | Effective and tolerant of other functional groups, but can require tedious workups. semanticscholar.org |

| Catalytic Hydrogenation | H2, Pd/C, PtO2, or Raney Ni | High efficiency and clean products; requires pressure equipment and careful monitoring to avoid side reactions. frontiersin.orgmt.com |

| Transfer Hydrogenation | Hydrazine, Pd/C | Avoids the use of high-pressure H2 gas, making it suitable for laboratory scale. organic-chemistry.org |

| Metal-Free Reduction | HSiCl3/tertiary amine | A mild, metal-free option for reducing both aromatic and aliphatic nitro groups. organic-chemistry.org |

Stability and Decomposition Mechanisms

The stability of this compound is a critical factor in its handling, storage, and application. Decomposition can be initiated by heat, light, or chemical reagents.

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available. However, the thermal stability of related N-alkylanilines is generally limited. At elevated temperatures, decomposition can occur through several pathways:

Dealkylation: Cleavage of the N-ethyl bond to form 4-chloro-3-fluoroaniline (B146274) and ethene.

Dehalogenation: At higher temperatures, cleavage of the carbon-chlorine or carbon-fluorine bond can occur, although the C-F bond is significantly stronger than the C-Cl bond.

Polymerization: Aniline derivatives can polymerize or form tar-like substances at high temperatures, especially in the presence of oxygen or catalytic impurities.

The presence of halogens may influence thermal stability, and studies on related compounds like g-C3N4 have utilized TGA to assess decomposition profiles in air. frontiersin.org

Substituted anilines are known to undergo photochemical degradation, particularly in aqueous solutions under UV irradiation. nih.gov The degradation of chloroanilines often proceeds via a pseudo-first-order reaction. mdpi.comresearchgate.net For this compound, the expected degradation mechanism would involve:

Homolytic Cleavage: UV light can induce the breaking of the C-Cl bond, which is typically the weakest point, to form an aryl radical and a chlorine radical.

Radical Reactions: These highly reactive radicals can then react with water or oxygen to form a variety of degradation products, including hydroxylated anilines (aminophenols) and other derivatives. mdpi.com

Ring Opening: Prolonged exposure to high-energy UV light can lead to the complete destruction of the aromatic ring, yielding smaller aliphatic molecules. nih.gov

Studies on 2-chloroaniline (B154045) have shown that photolysis is most efficient in the presence of N2O, followed by degradation in oxygen-saturated and air-saturated media, producing chloride ions, ammonium (B1175870) ions, and formaldehyde. nih.gov The degradation of other pollutants shows that the process is often a combination of chemical and photochemical reactions, highly dependent on pH. nih.gov

The dual functionality of the amine group and the substituted aromatic ring governs its reactivity.

Acid-Base Reactions: As a weak base, the aniline nitrogen readily reacts with acids (e.g., HCl, H2SO4) to form the corresponding anilinium salt, 4-chloro-N-ethyl-3-fluoroanilinium chloride. This protonation deactivates the ring towards electrophilic substitution. ncert.nic.in

Acylation: The N-ethylamino group reacts with acylating agents like acetic anhydride (B1165640) or benzoyl chloride in the presence of a base (like pyridine) to form the corresponding amide (N-(4-chloro-3-fluorophenyl)-N-ethylacetamide). This is a common strategy to moderate the high reactivity of the amino group in electrophilic aromatic substitution. libretexts.org

Electrophilic Aromatic Substitution: The -NH(Et) group is a strong activating, ortho-, para-directing group. The -Cl and -F atoms are deactivating but are also ortho-, para-directing. The positions open for substitution are C2, C5, and C6. The strong activating effect of the amino group typically dominates, but the substitution pattern can be complex. Direct halogenation (e.g., with Br2) on highly activated anilines often leads to polysubstitution. libretexts.org Using an aniline catalyst with N-halosuccinimides can provide a more selective method for halogenating aromatic compounds. nih.gov

Reaction with Oxidizing Agents: Strong oxidizing agents can lead to complex reactions, including polymerization (forming "aniline black"-type materials) or oxidation of the ethyl group.

Nucleophilic Substitution: The chlorine atom can be substituted by strong nucleophiles under specific conditions (e.g., high temperature/pressure or with a suitable catalyst), though this is generally difficult on an unactivated aryl halide.

Table 3: Summary of Expected Reactivity

| Reagent Type | Example Reagent | Expected Product/Reaction |

| Strong Acid | HCl | Anilinium salt formation |

| Acylating Agent | Acetic Anhydride | N-acylation to form an amide |

| Electrophile | Br2 | Electrophilic aromatic substitution on the ring, likely at C6 |

| Nucleophile | Dansyl Chloride | Nucleophilic substitution by the amine on the reagent nih.gov |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-chloro-N-ethyl-3-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced techniques, is essential for complete structural elucidation.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. uni.lu The spectrum of this compound is expected to show distinct signals for the ethyl group protons, the amine proton, and the aromatic protons.

The ethyl group should present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons. Based on data from N-ethylaniline, these signals would appear at approximately 3.1 ppm and 1.2 ppm, respectively. chemicalbook.com The amine (N-H) proton typically appears as a broad singlet, its chemical shift being variable and dependent on solvent and concentration.

The aromatic region will be more complex due to the substitution pattern. Three protons are attached to the benzene (B151609) ring at positions 2, 5, and 6. Their chemical shifts are influenced by the electronic effects of the chloro, fluoro, and ethylamino substituents. Furthermore, their signals will be split by both neighboring protons (³JHH coupling) and the fluorine atom (JHF coupling), resulting in complex multiplets. For the related compound 3-chloro-4-fluoroaniline (B193440), aromatic protons appear between 6.6 and 7.1 ppm. chemicalbook.com

Predicted ¹H NMR Data for this compound Note: This is a predicted table based on data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | ³J(H,H) ≈ 7.1 |

| -CH₂ (Ethyl) | ~3.1 | Quartet (q) | ³J(H,H) ≈ 7.1 |

| -NH- | Variable | Broad Singlet (br s) | - |

| Ar-H (H2, H5, H6) | ~6.5 - 7.2 | Multiplet (m) | J(H,H) and J(H,F) |

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule, providing a map of the carbon framework. rsc.org For this compound, eight distinct signals are expected: two for the ethyl group and six for the aromatic carbons.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the fluorine atom (C-3) will show a large C-F coupling constant (¹JCF), and its signal will appear as a doublet. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, etc.). The carbons attached to the electronegative chlorine (C-4) and nitrogen (C-1) atoms will be shifted downfield. Data from related compounds like 4-chloroaniline (B138754) and 4-fluoroaniline (B128567) can be used to estimate these shifts. rsc.org

Predicted ¹³C NMR Data for this compound Note: This is a predicted table based on data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH₃ (Ethyl) | ~14 | Singlet |

| -CH₂ (Ethyl) | ~38 | Singlet |

| Ar-C (C-2, C-5, C-6) | ~103 - 125 | Doublet |

| Ar-C (C-4, C-Cl) | ~120 - 130 | Doublet |

| Ar-C (C-1, C-N) | ~145 - 150 | Doublet |

| Ar-C (C-3, C-F) | ~155 - 160 | Doublet (large ¹JCF) |

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorine-containing compounds. nih.gov It provides information about the chemical environment of each unique fluorine atom.

In this compound, there is a single fluorine atom, which will give rise to one signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment created by the other substituents on the aromatic ring. The signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-4). For the similar compound 3-chloro-4-fluoroaniline, ¹⁹F NMR data is available, which can serve as a reference point. nih.gov

Predicted ¹⁹F NMR Data for this compound Note: This is a predicted table based on data from analogous compounds.

| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| Ar-F (C-3) | ~ -115 to -125 | Multiplet (m) or Doublet of Doublets (dd) |

For unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. It would clearly show the correlation between the -CH₂- and -CH₃ protons of the ethyl group and, crucially, would help trace the connectivity between the three protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the ethyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations from the H-2 and H-5 protons to the carbon bearing the chlorine (C-4) and the carbon bearing the nitrogen (C-1) would confirm the substitution pattern. Correlations from the -CH₂- protons to the C-1 of the ring would confirm the N-ethyl linkage.

These advanced methods, used in combination, provide a powerful toolkit for the complete and definitive structural assignment of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrations of atoms within a molecule. Different functional groups have characteristic vibrational frequencies, making this technique excellent for functional group identification.

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber. For this compound, key characteristic absorption bands would confirm the presence of the N-H bond, aromatic and aliphatic C-H bonds, the aromatic ring, and the C-N, C-F, and C-Cl bonds. The N-H stretch of a secondary aromatic amine typically appears as a single sharp band around 3400 cm⁻¹. researchgate.net The C-F and C-Cl stretching vibrations are found in the fingerprint region at lower wavenumbers. spectroscopyonline.comorgchemboulder.com

Predicted FT-IR Absorption Bands for this compound Note: This is a predicted table based on data from analogous compounds and general IR charts.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | ~3400 | Medium-Sharp |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 2970 | Medium |

| C=C Stretch | Aromatic Ring | ~1500 - 1600 | Medium-Strong |

| C-N Stretch | Aryl-Amine | ~1250 - 1350 | Strong |

| C-F Stretch | Aryl-Fluoride | ~1100 - 1250 | Strong |

| C-Cl Stretch | Aryl-Chloride | ~800 - 850 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification. fiveable.menih.gov The technique is complementary to infrared (IR) spectroscopy, as it detects vibrations that cause a change in the molecule's polarizability. nih.gov For this compound, the Raman spectrum is characterized by a series of bands corresponding to specific bond vibrations within the molecule.

The analysis of molecular vibrations for a molecule with N atoms predicts 3N-6 fundamental vibrations for non-linear molecules. rdrs.ro Key vibrational modes expected for this compound include stretching and bending of the C-C bonds in the aromatic ring, C-H, C-N, C-F, and C-Cl bonds, as well as vibrations from the N-ethyl group. While specific experimental data for this exact isomer is not widely published, data from similar molecules like 4-chloro-N-methylaniline allows for well-founded predictions. nih.govresearchgate.net

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400-3500 | Stretching of the secondary amine N-H bond. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of carbon-hydrogen bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-2970 | Symmetric and asymmetric stretching of C-H bonds in the ethyl group. |

| C=C Stretch (Aromatic) | 1550-1650 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| N-H Bend | 1500-1600 | Bending vibration of the secondary amine N-H bond. |

| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bond. |

| C-F Stretch | 1100-1300 | Stretching of the carbon-fluorine bond. |

This table is based on typical frequency ranges for the specified functional groups and inferences from related aniline (B41778) derivatives. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and deducing the structure of compounds through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. epa.gov In this technique, a sample of this compound is vaporized and passed through a chromatographic column, which separates it from any impurities based on boiling point and polarity. The separated compound then enters the mass spectrometer.

Upon entering the mass spectrometer, the molecules are typically ionized by electron impact (EI), which knocks off an electron to form a positive ion known as the molecular ion (M⁺). libretexts.org The m/z of this ion corresponds to the molecular weight of the compound. For this compound (C₈H₉ClFN), the molecular ion peak would appear at m/z 173 (for the ³⁵Cl isotope) and m/z 175 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic for a compound containing one chlorine atom. libretexts.org

The high energy of electron ionization also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. libretexts.org For N-alkylanilines, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. youtube.commiamioh.edu

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 173/175 | [C₈H₉ClFN]⁺ | Molecular Ion (M⁺) |

| 158/160 | [C₇H₆ClFN]⁺ | Alpha-cleavage: Loss of a methyl radical (•CH₃) |

| 144/146 | [C₆H₄ClFN]⁺ | Loss of an ethyl radical (•C₂H₅) |

This table outlines plausible fragmentation patterns based on established principles for halogenated and N-alkylated anilines. libretexts.orgyoutube.commiamioh.edu

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. measurlabs.commeasurlabs.com Unlike nominal mass spectrometry (like standard GC-MS), which measures mass to the nearest integer, HRMS can measure m/z values to several decimal places (typically with an accuracy of <5 ppm). nih.govrsc.org This precision allows for the calculation of a unique elemental formula.

The theoretical monoisotopic mass of this compound can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula. nih.gov

Table 3: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉³⁵ClFN |

| Calculated Monoisotopic Mass | 173.04115 Da |

The calculated mass is based on the sum of exact masses for C=12.00000, H=1.007825, Cl=34 .968853, F=18.998403, and N=14.003074.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline compound. The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the precise atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined. researchgate.net

While a specific crystal structure for this compound is not available in the public domain, analysis of related substituted anilines demonstrates the power of this technique. acs.org A successful SC-XRD analysis of this compound would yield a complete structural model, confirming the substitution pattern on the aniline ring and revealing details about crystal packing, such as hydrogen bonding involving the amine group.

Table 4: Illustrative Data from a Hypothetical Single-Crystal XRD Analysis

| Parameter | Example Data | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5° | The dimensions and angle of the unit cell. |

| C-Cl Bond Length | ~1.74 Å | The distance between the carbon and chlorine atoms. |

| C-F Bond Length | ~1.35 Å | The distance between the carbon and fluorine atoms. |

This table provides representative values for a substituted aniline to illustrate the type of data obtained from SC-XRD. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. This technique provides a fingerprint of the crystalline solid, which is useful for identifying the compound, determining its purity, and detecting different crystalline forms (polymorphism). The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of a specific crystalline phase. Each peak corresponds to a set of lattice planes in the crystal structure. The pattern can be compared to a database or to a pattern calculated from single-crystal data to confirm the identity and phase purity of the bulk material. This is a critical quality control step in chemical synthesis.

Advanced Analytical Characterization of this compound

Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, detailed experimental data regarding the advanced spectroscopic and chromatographic characterization of the specific chemical compound this compound is not publicly available. Therefore, the following sections outlining specific analytical methodologies could not be populated with the requested detailed research findings and data tables.

The inquiry sought an in-depth analysis of "this compound" focusing on the following advanced characterization techniques:

Chromatographic Methods for Purity Assessment and Separation

Thin-Layer Chromatography (TLC)

While information on similar compounds, such as 4-chloro-3-fluoroaniline (B146274) and 3-chloro-4-fluoroaniline, is available and suggests that these analytical techniques are appropriate for the characterization of halogenated anilines, specific data including UV-Vis absorption maxima (λmax), HPLC retention times and conditions, GC retention times, and TLC retention factors (Rf) for this compound could not be located.

Chemical suppliers of "this compound" indicate that analytical data (such as NMR, HPLC, LC-MS) may be available upon request with a purchase, but this information is not published in the public domain.

The following sections are therefore presented as a general overview of the principles of these techniques and how they would theoretically be applied to the analysis of "this compound," based on established chemical principles and data from structurally related molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the conjugated system of the molecule.

The electronic transitions expected for this compound would primarily be π → π* and n → π* transitions. The benzene ring constitutes the principal chromophore, and its absorption characteristics are modified by the substituents: the chloro, fluoro, and N-ethylamino groups. These substituents act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Specifically, the N-ethylamino group, being an electron-donating group, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The halogen substituents (chloro and fluoro) would also influence the spectral profile.

Without experimental data, the precise λmax values for this compound in various solvents remain undetermined. A hypothetical data table is presented below to illustrate how such data would be formatted.

Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) | εmax 1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | εmax 2 (L·mol⁻¹·cm⁻¹) | Transition Type |

| Methanol | Data not available | Data not available | Data not available | Data not available | π → π* / n → π |

| Cyclohexane | Data not available | Data not available | Data not available | Data not available | π → π / n → π* |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of organic compounds. For this compound, HPLC, GLC, and TLC would be standard methods employed in a research or industrial setting.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture with high resolution and sensitivity. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample of this compound would be determined by the presence of a single major peak in the chromatogram, with any other peaks representing impurities. The retention time (tR) of the main peak would be characteristic of the compound under the specific chromatographic conditions.

A hypothetical data table for an HPLC analysis is shown below.

Hypothetical HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | e.g., C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | e.g., Acetonitrile:Water (70:30, v/v) |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | e.g., UV at 254 nm |

| Retention Time (tR) | Data not available |

| Purity (%) | Data not available |

Gas-Liquid Chromatography (GLC)

GLC, a form of gas chromatography, is suitable for the analysis of volatile and thermally stable compounds like this compound. In GLC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a liquid stationary phase coated on a solid support.

Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A variety of columns with different polarities (e.g., nonpolar DB-1 or mid-polar DB-17) could be used to optimize the separation from any potential impurities or starting materials. The retention time is a key parameter for identification, and the peak area can be used for quantification and purity determination.

A hypothetical data table for a GLC analysis is provided below.

Hypothetical GLC Conditions for the Analysis of this compound

| Parameter | Value |

| Column | e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | e.g., Helium |

| Injector Temperature | e.g., 250 °C |

| Oven Program | e.g., 100 °C (2 min), then 10 °C/min to 250 °C |

| Detector | e.g., Flame Ionization Detector (FID) |

| Retention Time (tR) | Data not available |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and versatile separation technique often used to monitor the progress of reactions, identify compounds, and determine their purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase.

The separation is based on the principle of adsorption. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound, stationary phase, and mobile phase.

A hypothetical data table for a TLC analysis is presented below.

Hypothetical TLC Parameters for this compound

| Parameter | Value |

| Stationary Phase | e.g., Silica gel 60 F₂₅₄ |

| Mobile Phase | e.g., Hexane:Ethyl Acetate (4:1, v/v) |

| Visualization | e.g., UV light (254 nm) |

| Retention Factor (Rf) | Data not available |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of organic compounds.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through geometry optimization. For a flexible molecule like 4-chloro-N-ethyl-3-fluoroaniline, which has a rotatable ethyl group attached to the nitrogen atom, conformational analysis would be performed. This involves calculating the energy of different spatial arrangements (conformers) to identify the lowest energy (most stable) conformation. The results would typically include key bond lengths, bond angles, and dihedral angles that define the molecular structure.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap Analysis)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map uses a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would highlight the electrostatic potential around the electronegative fluorine and chlorine atoms, the nitrogen atom, and the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and vacant orbitals, which can reveal the presence and strength of intramolecular interactions, such as hyperconjugation. This analysis helps to rationalize the stability of the molecule and the nature of its chemical bonds.

Vibrational Frequency Calculations and Spectral Simulations

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data.

Prediction and Assignment of IR and Raman Spectra

By calculating the vibrational frequencies of the optimized molecular structure, it is possible to simulate the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimentally recorded spectra to aid in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups in this compound.

Until such studies are performed and published for this compound, a detailed, data-driven article on its computational and theoretical chemistry cannot be compiled.

Correlation with Experimental Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These theoretical predictions can be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm molecular structures and understand vibrational modes.

For substituted anilines, studies have shown that DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can accurately predict vibrational frequencies. researchgate.net The calculated frequencies are typically scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This correlation allows for a detailed assignment of vibrational modes, such as N-H stretching, C-N stretching, and the vibrations of the substituted aromatic ring. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, and the results generally show a strong linear correlation with experimental chemical shifts, aiding in the structural elucidation of complex aniline (B41778) derivatives. researchgate.net While a specific study correlating the experimental and computational spectra for this compound is not detailed in the provided results, the established methodologies for similar halogenated anilines demonstrate a robust framework for such analysis. researchgate.netbohrium.com

| Spectroscopic Technique | Computational Method | Typical Basis Set | Key Correlated Parameters |

|---|---|---|---|

| FT-IR & FT-Raman | DFT (e.g., B3LYP) | 6-311++G(d,p) | Vibrational Frequencies (cm⁻¹) |

| NMR | GIAO | 6-311G(d,p) | Chemical Shifts (δ, ppm) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, it is possible to elucidate complex reaction mechanisms that can be difficult to probe experimentally. For aniline derivatives, this includes studying electrophilic substitution, oxidation, and radical addition reactions. beilstein-journals.orgacs.org

A key aspect of mechanistic studies is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. Computational chemistry allows for the optimization of TS geometries and the calculation of their energies, which determines the activation energy (energy barrier) of a reaction. researchgate.net For instance, DFT calculations have been used to investigate intramolecular radical additions to aniline derivatives. beilstein-journals.org Methods like the dispersion-corrected PW6B95-D3 functional have shown high accuracy, predicting activation free energy barriers that deviate from experimental values by as little as 0.5 kcal/mol. beilstein-journals.org Studies on the electrochemical halogenation of anilines have also employed DFT to calculate the activation free energies for reactions involving different halogen species (e.g., Br• and Br+), revealing the energetic feasibility of various substitution pathways. acs.org These calculations show that the energy barrier for a reaction to occur is a critical determinant of its rate and outcome. acs.orgchemrxiv.org

| Reaction Type (Aniline Derivatives) | Computational Method | Calculated Activation Energy (Example) | Reference |

|---|---|---|---|

| Monobromination via Br• | DFT (B3LYP/6-31G(d)) | 4.68 eV | acs.org |

| Further Bromination of 4-bromoaniline (B143363) via Br• | DFT (B3LYP/6-31G(d)) | 5.16 eV | acs.org |

| Monobromination via Br+ | DFT (B3LYP/6-31G(d)) | 2.84 eV | acs.org |

| 5-exo cyclization of hexenyl radical | PW6B95-D3/QZVP//TPSS-D3/TZVP | ~10.6 kcal/mol (ΔG‡) | beilstein-journals.org |

The surrounding solvent can significantly influence reaction mechanisms and rates. Computational models account for these effects using either implicit continuum models (like PCM or SMD) or by including explicit solvent molecules. researchgate.netresearchgate.net These models simulate how the polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize reactants, transition states, and products. A study on the electrochemical oxidation of substituted anilines demonstrated that increasing the mole fraction of acetic acid in water made the oxidation more difficult, suggesting that the transition state is more polar than the reactant and is thus stabilized by a more polar medium. researchgate.net Similarly, computational investigations of halogenated anilines have been performed in a water solvent to understand changes in structural and vibrational frequencies. bohrium.com The choice of solvent can therefore alter energy barriers and, in some cases, change the preferred reaction pathway. researchgate.netnih.gov

| Reactant (Substituted Aniline Derivative) | Calculated Rate Constant, k (s⁻¹) at 40 °C | Calculated Reaction Free Energy, ΔG (kcal/mol) | Reference |

|---|---|---|---|

| p-Methyl Aniline Derivative | 1.2 x 10⁷ | -9.8 | beilstein-journals.org |

| p-Methoxy Aniline Derivative | 4.4 x 10⁶ | -9.7 | beilstein-journals.org |

| p-Fluoro Aniline Derivative | 1.6 x 10⁶ | -8.6 | beilstein-journals.org |

| Unsubstituted Aniline Derivative | 1.9 x 10⁶ | -8.7 | beilstein-journals.org |

Prediction of Molecular Properties (excluding specific values related to biological activity)

Theoretical calculations are highly effective for predicting a wide range of molecular properties that are fundamental to a compound's chemical nature and intermolecular interactions.

The dipole moment and polarizability are crucial electronic properties that govern how a molecule interacts with electric fields and other molecules. The dipole moment arises from an uneven distribution of charge, while polarizability describes how easily the electron cloud can be distorted by an external electric field. Computational studies on aniline and its halogenated derivatives have successfully calculated these properties using methods like DFT and Hartree-Fock (HF). bohrium.com These studies reveal that the magnitude and direction of the dipole moment are highly sensitive to the type and position of substituents on the aniline ring. researchgate.net For example, halogen substituents influence the charge distribution through both inductive and resonance effects. bohrium.com Similarly, the polarizability and hyperpolarizability, which are related to a molecule's nonlinear optical (NLO) properties, can be accurately predicted, showing how electronic structure correlates with these advanced material properties. bohrium.com

Non-linear Optical (NLO) Properties

Computational and theoretical chemistry studies play a pivotal role in predicting and understanding the non-linear optical (NLO) properties of novel materials. For the compound this compound, while direct experimental NLO data is not extensively available, its properties can be inferred and understood through theoretical investigations, drawing parallels with closely related and structurally similar molecules. The NLO response of organic molecules is fundamentally linked to their molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key determinant of NLO activity.

Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the NLO characteristics of such compounds. nih.gov These methods allow for the calculation of key parameters such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response.

In the case of this compound, the aniline moiety acts as a π-conjugated system. The amino group (-NH-CH₂CH₃) is an electron-donating group, while the halogen substituents (chlorine and fluorine) are electron-withdrawing. The interplay of these groups, their positions on the aromatic ring, and the resulting molecular asymmetry are expected to give rise to significant NLO properties.

Detailed Research Findings

While specific research on this compound is limited, extensive computational studies have been conducted on similar halogenated aniline derivatives. A pertinent example is the investigation of 3-chloro-4-fluoroaniline (B193440) (CFA), a constitutional isomer of the title compound. bohrium.com A study on CFA utilized DFT calculations at the B3LYP/SDD level to investigate its NLO properties. bohrium.com The findings from this research offer valuable insights into the potential NLO behavior of this compound.

The hyperpolarizability (β) of CFA was calculated, and Natural Bond Orbital (NBO) analysis revealed that the potential for non-linearity arises from π-conjugations within the carbon-ring system and n→σ* and n→π* hyperconjugations. bohrium.com Such electronic interactions are crucial for creating the charge asymmetry necessary for a second-order NLO response. The study highlighted that aniline derivatives' structural and electronic characteristics can be finely tuned by the addition of different substituents. bohrium.com

Furthermore, computational studies on a range of substituted anilines have demonstrated that modifications to the donor and acceptor groups, as well as the pattern of substitution, significantly impact the first-order hyperpolarizability. mq.edu.au For instance, changing the amino group to an N,N-dimethylamino group has been shown to increase the donor strength and, consequently, the hyperpolarizability. mq.edu.au This suggests that the N-ethyl group in this compound, being an electron-donating alkyl group, likely enhances the NLO response compared to an unsubstituted amino group.